molecular formula C15H14N4O2 B11031995 N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide

N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide

Cat. No.: B11031995
M. Wt: 282.30 g/mol
InChI Key: NIDCSSPZHLIDEZ-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide: is a heterocyclic compound with an intriguing structure. It belongs to the family of pyrazolopyridines , which are bicyclic heterocycles formed by the fusion of a pyrazole and a pyridine ring . This compound exists in two tautomeric forms: the 1H-isomer and the 2H-isomer (Figure 1).

Preparation Methods

Synthetic Routes:: Several synthetic methods have been employed to access pyrazolo[3,4-b]pyridines. These include:

    Cyclization of Preformed Pyrazoles or Pyridines: Starting from either a preformed pyrazole or pyridine, various substituents can be introduced at positions N1, C3, C4, C5, and C6.

    Diverse Substitution Patterns: The diversity of substituents in these positions contributes to the vast number of reported pyrazolo[3,4-b]pyridine derivatives.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often employ synthetic routes for specific derivatives.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: Pyrazolo[3,4-b]pyridines undergo substitution reactions at various positions. Common reagents include halogens, amines, and alkylating agents.

    Oxidation and Reduction: These compounds can be oxidized or reduced under appropriate conditions.

    Major Products: The specific products formed depend on the reaction conditions and substituents.

Scientific Research Applications

Multifaceted Applications::

    Medicinal Chemistry: Researchers explore pyrazolo[3,4-b]pyridines for their structural resemblance to purine bases (adenine and guanine). They investigate their potential as kinase inhibitors, antiviral agents, and anticancer compounds.

    Biological Studies: These compounds may modulate cellular pathways and protein interactions.

    Materials Science: Their unique structure makes them interesting for material design.

Mechanism of Action

The precise mechanism of action for N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Uniqueness::

    Uncommon Structure: The pyrazolo[3,4-b]pyridine scaffold sets it apart from other heterocyclic compounds.

    Similar Compounds: While there are no direct analogs, related pyrazolo[3,4-b]pyridines exhibit diverse substituent patterns.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C15H14N4O2/c1-19-15-12(8-5-9-16-15)14(18-19)17-13(20)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,20)

InChI Key

NIDCSSPZHLIDEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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